2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
CAS No.: 899996-02-2
Cat. No.: VC4163203
Molecular Formula: C17H19N5O2
Molecular Weight: 325.372
* For research use only. Not for human or veterinary use.
![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide - 899996-02-2](/images/structure/VC4163203.png)
Specification
CAS No. | 899996-02-2 |
---|---|
Molecular Formula | C17H19N5O2 |
Molecular Weight | 325.372 |
IUPAC Name | 2-ethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Standard InChI | InChI=1S/C17H19N5O2/c1-3-12(4-2)16(23)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,23) |
Standard InChI Key | BOWCCGLSBHKTQB-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide features a pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted at position 1 with a phenyl group and at position 5 with a butanamide moiety. The ethyl group at the butanamide chain enhances lipophilicity, potentially influencing pharmacokinetic properties.
Table 1: Key Chemical Properties
Property | Value/Description |
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IUPAC Name | 2-Ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide |
Molecular Formula | C₁₈H₂₁N₅O₂ |
Molecular Weight | 347.39 g/mol |
CAS Registry Number | Not yet assigned |
Structural Features | Pyrazolo[3,4-d]pyrimidinone core, phenyl substituent, butanamide side chain |
The absence of a registered CAS number suggests this compound may be a novel derivative under investigation.
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, analogous pyrazolopyrimidines exhibit characteristic IR and NMR patterns :
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IR Spectroscopy: Expected peaks include ν ~1,650 cm⁻¹ (C=O stretch of the amide and pyrimidinone), ~3,300 cm⁻¹ (N-H stretch), and aromatic C-H stretches near 3,050 cm⁻¹ .
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¹H NMR: Key signals would involve aromatic protons (δ 7.2–8.5 ppm), methylene groups in the butanamide chain (δ 1.2–2.8 ppm), and the pyrimidinone NH proton (δ ~9.5 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of pyrazolopyrimidine derivatives typically involves cyclocondensation reactions between 5-aminopyrazoles and carbonyl-containing reagents . For 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide, a plausible route includes:
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Formation of 5-Aminopyrazole Precursor: Reaction of phenylhydrazine with ethyl acetoacetate yields 5-aminopyrazole intermediates .
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Cyclization with Activated Nitriles: Condensation with ethyl cyanoacetate under basic conditions forms the pyrazolo[3,4-d]pyrimidinone core.
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Side Chain Introduction: Amidation of the 5-position with 2-ethylbutanoyl chloride completes the synthesis.
Table 2: Representative Reaction Conditions
Purification and Analytical Validation
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol are standard for isolating pure product . Purity is confirmed via HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate inhibitory effects on kinases involved in cancer proliferation, such as EGFR and VEGFR2. Molecular docking studies suggest that the butanamide side chain could occupy hydrophobic pockets in kinase active sites, disrupting ATP binding .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrazolopyrimidine Derivatives
The ethylbutanamide chain in the target compound may offer a balance between solubility and bioactivity, addressing limitations of earlier derivatives .
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